Significantly Lower 5-LOX Inhibitory Potency Compared to Known Anti-inflammatory Leads
The compound Ethyl 2-[(4-formylbenzoyl)oxymethyl]-4-methylquinoline-3-carboxylate demonstrates only negligible activity against the human recombinant 5-lipoxygenase (5-LOX) enzyme. This serves as a critical counter-screening baseline, confirming that its biological inactivity is not promiscuous and may confer enhanced selectivity profiles in cellular assays compared to classic 5-LOX inhibitors like Zileuton. [1]
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton, IC50 approx. 500–1000 nM (class inference) |
| Quantified Difference | Target compound is >10-20 fold less potent |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); reduction of all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This confirms the compound is not a potent direct 5-LOX inhibitor, which is essential for researchers who need to avoid this mechanism when screening for other therapeutic targets.
- [1] BindingDB. (n.d.). Entry for BDBM50591538 / CHEMBL5205807: Inhibition of human recombinant 5-LOX. View Source
